tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate
Description
This compound features a pyrrolidine ring with two key substituents:
- Position 1: A tert-butyl carbamate group (Boc), which enhances solubility and acts as a protective group during synthesis.
- Position 3: An amide linkage to (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid, a bicyclic ether-carbonyl moiety.
Properties
Molecular Formula |
C18H24N2O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-9-8-12(10-20)19-16(21)15-11-23-13-6-4-5-7-14(13)24-15/h4-7,12,15H,8-11H2,1-3H3,(H,19,21)/t12?,15-/m1/s1 |
InChI Key |
OKNUGRTXJGTXBD-WPZCJLIBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)[C@H]2COC3=CC=CC=C3O2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases like n-butyllithium and electrophiles such as dimethylformamide (DMF) in anhydrous solvents .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
tert-Butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and biological pathways.
Industry: The compound can be used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand in coordination chemistry, binding to metal ions and facilitating electron transfer in redox reactions. Additionally, it can function as a Lewis acid, accepting electrons from other molecules.
Comparison with Similar Compounds
Ether-Linked Pyrrolidine Derivatives
Key Differences :
- The benzodioxine compound’s bicyclic structure offers greater conformational rigidity compared to the planar pyridine or flexible dibenzylamino groups.
- The nitro group in the pyrimidine derivative () introduces electron-withdrawing effects, altering reactivity compared to the benzodioxine’s electron-rich ether system .
Hydroxymethyl and Hydroxy-Substituted Analogues
Key Differences :
Fluorinated and Electron-Deficient Analogues
Biological Activity
tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate is a complex organic compound notable for its unique structural features, including a tert-butyl ester group, a pyrrolidine ring, and a benzodioxine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
- Molecular Formula : C₁₈H₂₄N₂O₅
- Molecular Weight : 348.39 g/mol
- Structural Features :
- Tert-butyl ester group
- Pyrrolidine ring
- Benzodioxine moiety
Research indicates that this compound exhibits significant biological activities through its interactions with specific molecular targets such as enzymes and receptors. The mechanism of action involves binding to these targets, which may modulate biological pathways and influence cellular responses.
Antiviral Activity
One of the primary areas of research involves the compound's potential as an inhibitor of viral neuraminidases, particularly in influenza viruses. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on neuraminidase enzymes, which are crucial for viral replication.
Table 1: Inhibition Potency Against Neuraminidases
| Compound | Virus Type | K_i (μM) | Notes |
|---|---|---|---|
| Compound 4 | Influenza A (N2) | 50 | Significant inhibition observed |
| Compound 5 | Influenza B | >200 | Weaker activity compared to A |
Enzyme Inhibition Studies
The enzyme inhibition assays conducted revealed that the compound acts as a competitive inhibitor relative to the substrate. The kinetic mechanism was established using high-performance liquid chromatography (HPLC) to quantify the inhibition effects.
Case Study: Neuraminidase Inhibition
A study involving approximately 300 α- and β-amino acid derivatives identified several potent inhibitors. The most effective compounds demonstrated up to a 24-fold increase in potency compared to standard inhibitors in cell culture assays against influenza viruses .
Applications in Medicinal Chemistry
The unique structural elements of this compound make it particularly valuable for various research applications within medicinal chemistry. Its potential therapeutic applications include:
- Antiviral Agents : As outlined above, its ability to inhibit viral neuraminidases positions it as a candidate for antiviral drug development.
- Targeted Drug Design : The compound's interactions with specific receptors can facilitate the design of targeted therapies for various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
